

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pentamethylbenzaldehyde

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Compound of Interest

Compound Name: Pentamethylbenzaldehyde

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Abstract

Pentamethylbenzaldehyde (C₁₂H₁₆O) is a fully substituted aromatic aldehyde of interest in organic synthesis and materials science. Its unique sterically hindered structure, arising from the pentamethyl-substituted phenyl ring, imparts distinct physical and chemical properties. This document provides a comprehensive overview of these characteristics, including its physical constants, spectroscopic profile, and typical chemical reactivity. Standardized experimental protocols for its synthesis and characterization are also detailed to support further research and application.

Physical and Chemical Properties

Pentamethylbenzaldehyde is a crystalline solid at room temperature. The electron-donating nature of the five methyl groups on the aromatic ring influences the reactivity of the aldehyde functional group.

General and Physical Properties

The key physical and identifying properties of **Pentamethylbenzaldehyde** are summarized in the table below for quick reference.

Property	Value	Citations
IUPAC Name	2,3,4,5,6-pentamethylbenzaldehyde	[1]
Synonyms	2,3,4,5,6-PENTABENZALDEHYDE	
CAS Number	17432-38-1	[2][3][4]
Molecular Formula	C ₁₂ H ₁₆ O	[2][3][4]
Molecular Weight	176.25 g/mol	[1]
Appearance	Light yellow to beige crystalline powder, crystals, or flakes	
Melting Point	145-152 °C	
Boiling Point	144 °C at 6 mmHg	
Solubility	Soluble in toluene. Insoluble in water; soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.	
Density	~0.965 g/cm ³	

Chemical Structure and Identifiers

Identifier	Value	Citations
SMILES	<chem>CC1=C(C(=C(C(=C1C)C)C=O)C)C</chem>	[1]
InChI	InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3	[1][2][3]
InChIKey	RWOZGGOKRKSHKN-UHFFFAOYSA-N	[1][2][3]

Spectroscopic Characterization

The structural elucidation of **Pentamethylbenzaldehyde** relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet with a chemical shift in the range of 9.5-10.5 ppm is characteristic of the aldehydic proton. Due to the steric hindrance and electronic effects of the five methyl groups, this peak may be shifted slightly compared to unsubstituted benzaldehyde. The fifteen protons of the five methyl groups will likely appear as two or three distinct singlets between 2.0 and 2.5 ppm, reflecting the slightly different chemical environments of the ortho, meta, and para methyl groups.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde between 190 and 200 ppm. The aromatic carbons will appear in the 120-140 ppm region. Due to the substitution pattern, distinct signals for the ipso-carbon attached to the aldehyde, and the other substituted aromatic carbons are expected. The methyl carbons will resonate in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **Pentamethylbenzaldehyde** provides key information about its functional groups.^[2] The most prominent absorption bands include:

- C=O Stretch: A strong, sharp peak is expected in the region of 1680-1705 cm^{-1} , which is characteristic of the carbonyl group of an aromatic aldehyde.
- C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm^{-1} and 2720 cm^{-1} (Fermi doublet), corresponding to the C-H stretch of the aldehyde group.
- C-H Stretch (Aliphatic): Absorption bands in the 2850-3000 cm^{-1} range are due to the C-H stretching vibrations of the methyl groups.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region correspond to the carbon-carbon stretching within the aromatic ring.

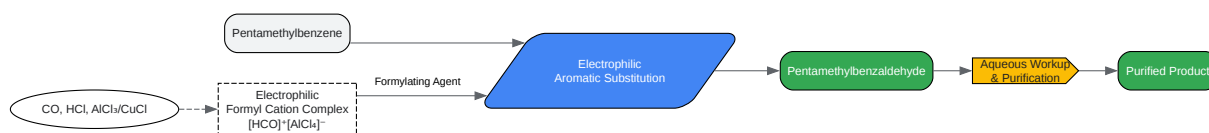
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Pentamethylbenzaldehyde** will show a distinct molecular ion peak (M^+) at $m/z = 176$, corresponding to its molecular weight.[3] A prominent fragment is often observed at $m/z = 175$ ($[M-H]^+$), resulting from the loss of the aldehydic proton. Another significant fragment at $m/z = 147$ corresponds to the loss of the formyl group ($[M-CHO]^+$).

Synthesis and Reactivity

Synthesis Pathway: Gattermann-Koch Reaction

While various methods can be employed for the synthesis of substituted benzaldehydes, a classic approach applicable to electron-rich aromatic compounds like pentamethylbenzene is the Gattermann-Koch reaction.[5][6][7] This reaction introduces a formyl group ($-CHO$) onto the aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[6][7]



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Caption: Synthetic workflow for **Pentamethylbenzaldehyde** via Gattermann-Koch reaction.

Chemical Reactivity

The aldehyde group is the primary site of reactivity, participating in typical reactions such as:

- **Oxidation:** Can be oxidized to pentamethylbenzoic acid using common oxidizing agents like potassium permanganate ($KMnO_4$) or chromic acid.
- **Reduction:** Can be reduced to pentamethylbenzyl alcohol using reducing agents like sodium borohydride ($NaBH_4$) or lithium aluminum hydride ($LiAlH_4$).

- **Nucleophilic Addition:** The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines. The significant steric hindrance from the ortho-methyl groups may slow the rate of these reactions compared to less substituted benzaldehydes.

Biological Activity

As of the current literature, there is no significant reported biological activity or established role in signaling pathways specifically for **Pentamethylbenzaldehyde**. While unsubstituted benzaldehyde and some of its derivatives are known to possess antimicrobial and insecticidal properties, these have not been specifically documented for the pentamethylated analog. Further research is required to explore the potential bioactivity of this compound.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of **Pentamethylbenzaldehyde**.

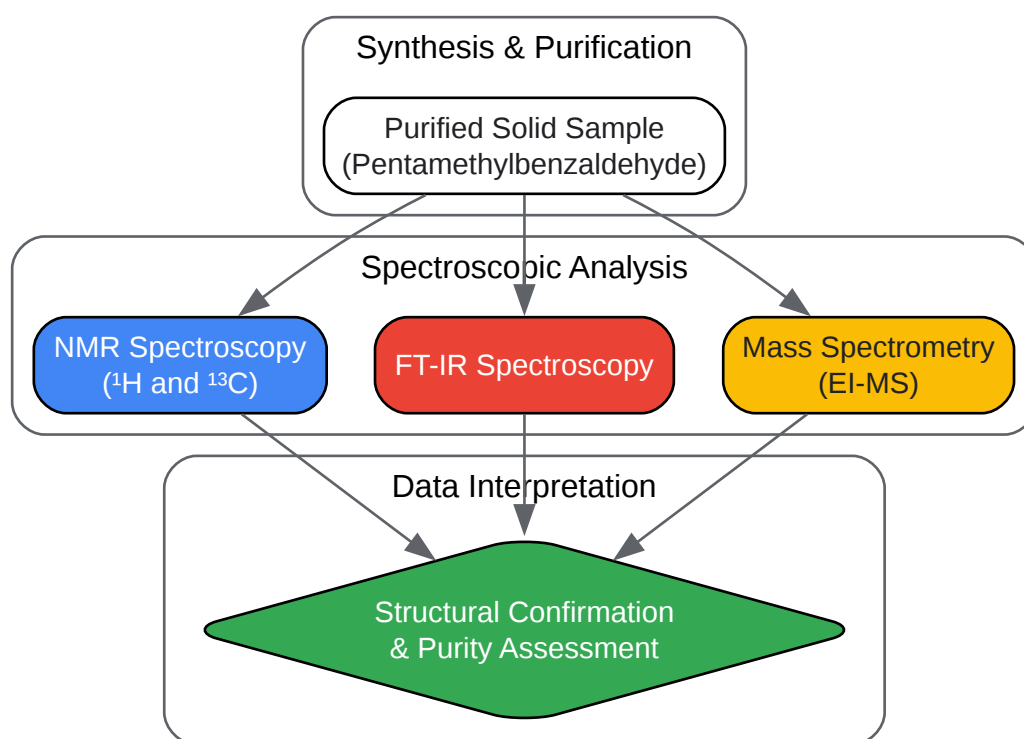
General Synthesis Protocol (via Gattermann-Koch Reaction)

Warning: This reaction involves toxic and corrosive substances (CO, HCl, AlCl₃) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

- **Apparatus Setup:** A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas outlet/scrubber is charged with anhydrous aluminum chloride and copper(I) chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
- **Reactant Addition:** Pentamethylbenzene, dissolved in the anhydrous solvent, is added to the stirred suspension.
- **Gassing:** A mixture of dry hydrogen chloride (HCl) gas and carbon monoxide (CO) gas is bubbled through the reaction mixture at a controlled rate and temperature (typically 0-10 °C).

- **Reaction Monitoring:** The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure **Pentamethylbenzaldehyde**.

Characterization Workflow



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Caption: Standard analytical workflow for the characterization of **Pentamethylbenzaldehyde**.

General Protocol for Spectroscopic Analysis

- ^1H and ^{13}C NMR Spectroscopy:
 - A 5-10 mg sample of **Pentamethylbenzaldehyde** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
 - Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Mass Spectrometry (MS):
 - A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
 - The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
 - An electron ionization (EI) source is typically used to generate the mass spectrum.

Safety Information

Pentamethylbenzaldehyde should be handled with care in a laboratory setting. According to aggregated GHS data, it is associated with the following hazards:[\[1\]](#)

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.

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